Baseline Physicochemical Profile
The compound's fundamental physicochemical parameters are well-defined. Its high LogP and specific density may influence its behavior in assays compared to more polar or less lipophilic analogs, though no direct comparative studies are available [1]. This baseline data is essential for handling and experimental design.
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | LogP: 5.76; Density: 1.531 g/cm³; Boiling Point: 415.9°C at 760 mmHg |
| Comparator Or Baseline | Methylphosphonic diamide (CAS 4759-30-2): LogP: -2.1 |
| Quantified Difference | Difference in LogP: 7.86 (5.76 vs -2.1) |
| Conditions | Predicted/calculated values from standard cheminformatics models [1] . |
Why This Matters
The large difference in predicted lipophilicity suggests this compound will behave very differently in biological or separation assays compared to simpler analogs.
- [1] Molbase. (n.d.). 3-chloro-N-[(3-chloro-4-fluoroanilino)-methylphosphoryl]-4-fluoroaniline (CAS 647824-32-6). Chemical Properties. View Source
